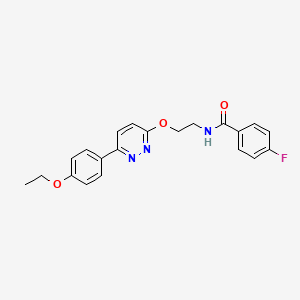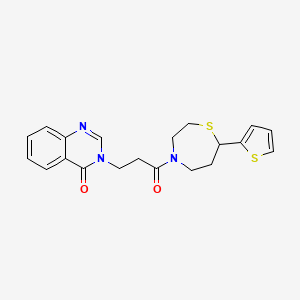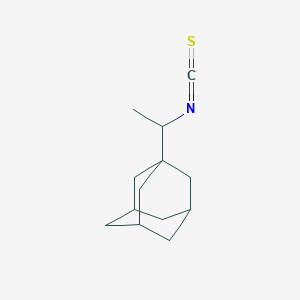![molecular formula C17H17Cl2FN2OS B2408292 (2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride CAS No. 2034360-62-6](/img/structure/B2408292.png)
(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2-chloro-4-fluorophenyl)(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)methanone hydrochloride is a useful research compound. Its molecular formula is C17H17Cl2FN2OS and its molecular weight is 387.29. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Development of Formulations for Poorly Soluble Compounds
Research on formulations that increase the in vivo exposure of poorly water-soluble compounds, such as the study by Burton et al. (2012), highlights the significance of developing precipitation-resistant solutions for early toxicology and clinical studies. This is particularly relevant for compounds intended for the treatment of conditions like arrhythmia, where achieving high plasma concentrations is crucial for effectiveness. The study emphasizes the value of solubilized formulations in improving dose proportionality and plasma concentrations across various species (Burton et al., 2012).
Organotin(IV) Complexes for Antimicrobial Applications
Research by Singh et al. (2016) on organotin(IV) complexes derived from semicarbazone and thiosemicarbazones offers insights into the antimicrobial potential of such compounds. These complexes exhibit improved antibacterial activities compared to other derivatives, suggesting their potential as drugs. The study provides a foundation for exploring similar compounds for antimicrobial applications (Singh et al., 2016).
Crystal and Molecular Structure Analyses
Investigations into the crystal and molecular structures of related compounds, such as those conducted by Lakshminarayana et al. (2009) and Huang et al. (2021), are critical for understanding the chemical and physical properties that influence the biological activity and solubility of these molecules. These studies offer detailed insights into the atomic arrangements and interactions within the compounds, facilitating the design of more effective and targeted therapeutic agents (Lakshminarayana et al., 2009; Huang et al., 2021).
properties
IUPAC Name |
(2-chloro-4-fluorophenyl)-[3-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)azetidin-1-yl]methanone;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClFN2OS.ClH/c18-15-7-12(19)1-2-14(15)17(22)21-9-13(10-21)20-5-3-16-11(8-20)4-6-23-16;/h1-2,4,6-7,13H,3,5,8-10H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYEDPKLIXYUVRM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=C1SC=C2)C3CN(C3)C(=O)C4=C(C=C(C=C4)F)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2FN2OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(benzo[d][1,3]dioxol-5-ylmethyl)-3-(2-(3,5-dimethyl-4-phenyl-1H-pyrazol-1-yl)ethyl)urea](/img/structure/B2408209.png)
![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (4-fluorophenyl)acetate](/img/structure/B2408211.png)
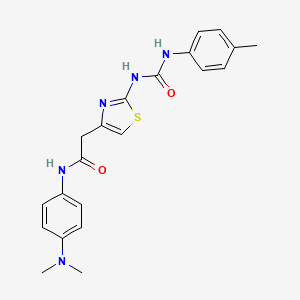
![2-((2-(4-ethylphenyl)-4-oxo-4,5-dihydropyrazolo[1,5-d][1,2,4]triazin-7-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2408214.png)
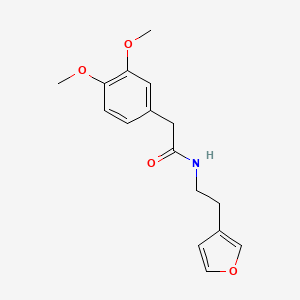
![2-{[(3,5-Dimethylphenyl)amino]methylene}-6-hydroxybenzo[b]furan-3-one](/img/structure/B2408216.png)
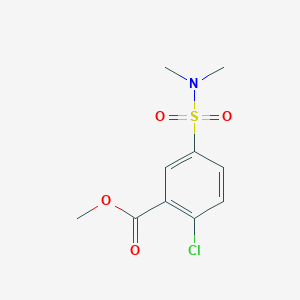
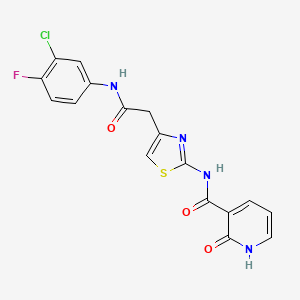
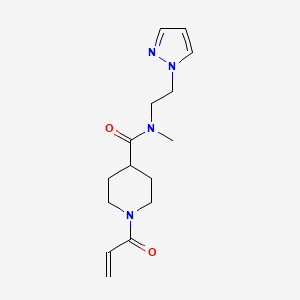
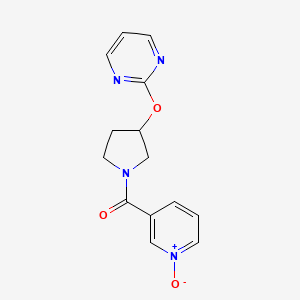
![6-(3,4-Dimethoxyphenyl)-2-[(4-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2408227.png)
